(3S)-3-ethynylpyrrolidine;hydrochloride
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Overview
Description
(3S)-3-ethynylpyrrolidine;hydrochloride is a chiral organic compound with a pyrrolidine ring structure It is characterized by the presence of an ethynyl group at the third position of the pyrrolidine ring and a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-ethynylpyrrolidine;hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Ethynyl Group: The ethynyl group is introduced at the third position of the pyrrolidine ring through alkylation or other suitable reactions.
Formation of the Hydrochloride Salt: The final step involves converting the free base form of the compound into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts and specific reaction conditions can help achieve the desired stereochemistry.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-ethynylpyrrolidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the ethynyl group or other parts of the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alkanes or alkenes.
Scientific Research Applications
(3S)-3-ethynylpyrrolidine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3S)-3-ethynylpyrrolidine;hydrochloride exerts its effects involves interactions with specific molecular targets. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The pyrrolidine ring structure also plays a role in the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Hydroxypyrrolidine: This compound has a hydroxyl group instead of an ethynyl group at the third position.
Pyrrolopyrazine Derivatives: These compounds contain a pyrrole and pyrazine ring and exhibit different biological activities.
Uniqueness
(3S)-3-ethynylpyrrolidine;hydrochloride is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H10ClN |
---|---|
Molecular Weight |
131.60 g/mol |
IUPAC Name |
(3S)-3-ethynylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H9N.ClH/c1-2-6-3-4-7-5-6;/h1,6-7H,3-5H2;1H/t6-;/m1./s1 |
InChI Key |
VAZHYVQQZFECRJ-FYZOBXCZSA-N |
Isomeric SMILES |
C#C[C@@H]1CCNC1.Cl |
Canonical SMILES |
C#CC1CCNC1.Cl |
Origin of Product |
United States |
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